(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one

描述

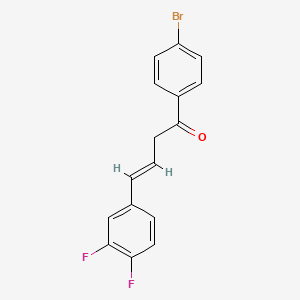

(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one is an organic compound characterized by the presence of bromine and fluorine atoms attached to phenyl rings

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3,4-difluorobenzaldehyde.

Aldol Condensation: These aldehydes undergo an aldol condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent like ethanol or methanol.

Dehydration: The aldol product is then dehydrated to form the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that (E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one exhibits potential anticancer activity. Studies have shown that it may inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated its effectiveness against various cancer cell lines, leading to a reduction in cell viability at micromolar concentrations.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines.

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is explored for its role in synthesizing advanced materials such as polymers and liquid crystals. Its unique electronic properties are beneficial in creating materials with specific optical characteristics.

Polymer Development

The compound can be utilized as a building block for polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications.

Biological Studies

Mechanism of Action Studies

Researchers are investigating the interaction of this compound with biological targets. Understanding its binding affinity to enzymes or receptors can provide insights into its therapeutic potential. For example, studies have suggested that it may bind to cyclooxygenase enzymes, impacting the inflammatory response.

Toxicological Assessments

Toxicological studies are essential for evaluating the safety of this compound in potential therapeutic applications. Preliminary data indicate a favorable safety profile in animal models, but further investigations are necessary to establish comprehensive safety parameters.

Industrial Applications

Intermediate in Organic Synthesis

this compound serves as an intermediate in synthesizing other complex organic molecules. Its versatility allows chemists to create various derivatives that can be tailored for specific applications.

Chemical Manufacturing

In industrial settings, the compound is used to produce specialty chemicals and pharmaceuticals. Its synthesis can be scaled up using continuous flow reactors to improve efficiency and yield while minimizing by-products.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Mechanism of Action | Interaction with cyclooxygenase enzymes |

Table 2: Synthesis Methods

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Aldol Condensation | Reaction with aldehydes under basic conditions | 85% |

| Continuous Flow Reactor | Scaled-up synthesis for industrial applications | 90% |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Material Characterization

In another study focusing on material science applications, researchers synthesized a polymer incorporating this compound and characterized its thermal properties using differential scanning calorimetry (DSC). The results indicated enhanced thermal stability compared to traditional polymers.

作用机制

The mechanism of action of (E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells.

相似化合物的比较

- (E)-1-(4-chlorophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one

- (E)-1-(4-bromophenyl)-4-(3,4-dichlorophenyl)but-3-en-1-one

- (E)-1-(4-bromophenyl)-4-(3,4-dimethylphenyl)but-3-en-1-one

Comparison:

- Structural Differences: The presence of different halogen atoms (chlorine, bromine, fluorine) or alkyl groups (methyl) on the phenyl rings.

- Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.

- Applications: While they may share similar applications, the specific properties and effectiveness can differ, making (E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one unique in its potential uses.

生物活性

(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one, also known as a bromofluorinated chalcone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H12BrF2O

- CAS Number : 537009-03-3

Synthesis Methods

The synthesis typically involves an aldol condensation reaction between 4-bromobenzaldehyde and 3,4-difluorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in solvents like ethanol or methanol, followed by dehydration to yield the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

Case Study: Apoptosis Induction in Cancer Cells

In a study investigating its effects on breast cancer cells (MDA-MB-231), it was observed that treatment with this compound resulted in morphological changes indicative of apoptosis. The compound enhanced caspase-3 activity significantly at concentrations as low as 10 μM, suggesting its potential as an effective anticancer agent .

Antifungal Activity

The compound has also been evaluated for antifungal activity against Candida species. It demonstrated significant inhibitory effects with minimal inhibitory concentrations (MICs) comparable to established antifungal agents. Substitutions on the phenyl rings were found to influence its antifungal efficacy, with certain halogenated derivatives exhibiting enhanced activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Kinase Inhibition : It inhibits kinases involved in cell signaling pathways that regulate cell growth and survival.

- Cytochrome P450 Interaction : The compound has been studied for its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. Some studies indicated slight inhibitory effects on specific P450 enzymes at high concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (E)-1-(4-chlorophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one | Chlorine instead of Bromine | Similar anticancer properties |

| (E)-1-(4-bromophenyl)-4-(3,4-dichlorophenyl)but-3-en-1-one | Dichloro substitution | Enhanced antifungal activity |

| (E)-1-(4-bromophenyl)-4-(3,4-dimethylphenyl)but-3-en-1-one | Dimethyl substitution | Reduced reactivity |

This table illustrates how variations in substituents can significantly affect the biological properties of similar compounds.

属性

IUPAC Name |

(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrF2O/c17-13-7-5-12(6-8-13)16(20)3-1-2-11-4-9-14(18)15(19)10-11/h1-2,4-10H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQGWEFHIGLSJE-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC=CC2=CC(=C(C=C2)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)C/C=C/C2=CC(=C(C=C2)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。